molecular formula C22H28N2O3S B2975469 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941912-53-4

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2975469
M. Wt: 400.54
InChI Key: GJOHEPPHGOLGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical substance with the molecular formula C22H28N2O3S and a molecular weight of 400.541. It is available for purchase from various chemical suppliers12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed article or a chemical synthesis database.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. However, I couldn’t find specific data on the molecular structure of this compound. The molecular formula C22H28N2O3S provides some information about its composition, but not about the arrangement of these atoms.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific data on the physical and chemical properties of this compound.


Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. However, without more specific information, it’s difficult to predict what these future directions might be.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult a chemical database or a peer-reviewed article.


properties

IUPAC Name

4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-4-17-5-9-20(10-6-17)28(26,27)23-19-8-11-21-18(15-19)7-12-22(25)24(21)14-13-16(2)3/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOHEPPHGOLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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